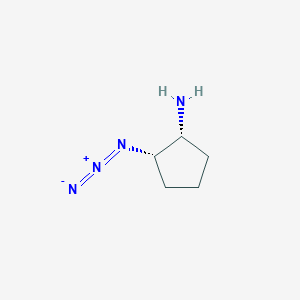

(1R,2S)-2-Azidocyclopentan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

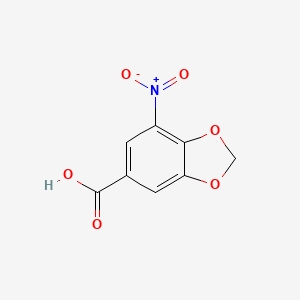

“(1R,2S)-2-Azidocyclopentan-1-amine” is a cyclic compound with an azide functional group and an amine functional group. The “1R,2S” notation indicates the configuration of the chiral centers in the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclopentane ring, followed by the introduction of the azide and amine functional groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of “(1R,2S)-2-Azidocyclopentan-1-amine” would be determined by the arrangement of its atoms and the configuration of its chiral centers. Techniques like X-ray diffraction could be used to determine the absolute configuration .Chemical Reactions Analysis

The azide group is known to be reactive and can undergo various reactions such as reduction to an amine or the Staudinger reaction. The amine group can also participate in reactions like acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2S)-2-Azidocyclopentan-1-amine” would depend on factors like its molecular structure and the functional groups present. For instance, the presence of an amine could make the compound a base, and the azide group could make it potentially explosive .科学的研究の応用

Synthesis and Functionalization

Development of Bicyclo[1.1.1]pentan-1-amine Derivatives : The synthesis of bicyclo[1.1.1]pentan-1-amine, closely related to "(1R,2S)-2-Azidocyclopentan-1-amine," demonstrates the compound's role as a unique moiety in medicinal chemistry. A scalable and flexible route is achieved via the reduction of 1-azido-3-iodobicyclo[1.1.1]pentane, highlighting the compound's synthetic versatility and potential in drug discovery (Goh et al., 2014).

Strain-Release Heteroatom Functionalization : This approach leverages the strain in cyclopentane derivatives for the functionalization of amines, illustrating the compound's utility in installing small, strained ring systems into molecules. Such transformations are critical for accessing new chemical spaces in drug development, showcasing the importance of "(1R,2S)-2-Azidocyclopentan-1-amine" related structures (Lopchuk et al., 2017).

Applications in Medicinal Chemistry and Drug Design

Nonpeptide Antagonist Development : Research into the development of nonpeptide antagonists for receptors demonstrates the relevance of structurally similar compounds to "(1R,2S)-2-Azidocyclopentan-1-amine" in therapeutic applications. These compounds serve as powerful tools for investigating physiological properties and potential roles in diseases, underscoring their value in medicinal chemistry (Snider et al., 1991).

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry : The characterization of primary amine end-functionalized polymers synthesized via living anionic polymerization techniques elucidates the compound's applicability in material science. This research highlights the potential of azide-functionalized amines in the development of novel materials with specific end functionalities (Ji et al., 2007).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1R,2S)-2-azidocyclopentan-1-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N4/c6-4-2-1-3-5(4)8-9-7/h4-5H,1-3,6H2/t4-,5+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWOCVBHEZOMAKH-UHNVWZDZSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N=[N+]=[N-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@H](C1)N=[N+]=[N-])N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-bromophenoxy)-9-(pyridin-3-ylmethyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one](/img/structure/B2872288.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2872290.png)

![2-[1-{2-[(4-bromophenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]-N-(2-furylmethyl)acetamide](/img/no-structure.png)

![N-(3,4-dichlorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2872297.png)

![Rac-[(1R,2R,4S)-7-oxabicyclo[2.2.1]hept-2-ylmethyl]amine](/img/structure/B2872303.png)

![3-iodo-4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B2872307.png)